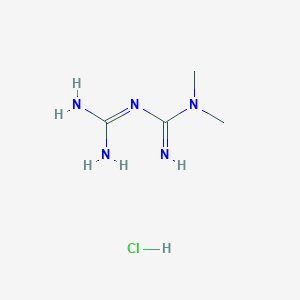

1,1-Dimethylbiguanide HCl

Description

Properties

Key on ui mechanism of action |

Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis. Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/ Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin; insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/ People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context. |

|---|---|

CAS No. |

15537-72-1 |

Molecular Formula |

C4H12ClN5 |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

2-carbamimidoyl-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H |

InChI Key |

OETHQSJEHLVLGH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.Cl |

Other CAS No. |

1115-70-4 15537-72-1 |

Pictograms |

Irritant |

Related CAS |

1674364-49-8 |

shelf_life |

Stable under recommended storage conditions. /Metformin hydrochloride/ |

solubility |

In water, 1.06X10+6 mg/L (miscible) at 25 °C (est) |

Synonyms |

Dimethylbiguanidine Dimethylguanylguanidine Glucophage HCl, Metformin Hydrochloride, Metformin Metformin Metformin HCl Metformin Hydrochloride |

vapor_pressure |

7.58X10-5 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

Metformin's Effect on AMP-Activated Protein Kinase (AMPK) Signaling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metformin, a cornerstone in the management of type 2 diabetes, exerts its primary therapeutic effects through the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning metformin's action on the AMPK signaling pathway. It details the canonical pathway involving the inhibition of mitochondrial respiratory chain complex I, leading to an altered cellular energy state and subsequent LKB1-mediated AMPK activation. Furthermore, this document elucidates the downstream consequences of AMPK activation, including the regulation of hepatic gluconeogenesis and lipid metabolism. Detailed experimental protocols for key assays, quantitative data from seminal studies, and visual representations of the signaling cascades and experimental workflows are provided to offer a thorough resource for researchers in the field.

Introduction

Metformin (N,N-dimethylbiguanide) is a biguanide class oral antihyperglycemic agent widely prescribed for the treatment of type 2 diabetes mellitus.[1][2] Its glucose-lowering effects are primarily attributed to the suppression of hepatic glucose production and enhancement of peripheral glucose uptake.[2][3] At the molecular level, a significant body of evidence points to the activation of AMP-activated protein kinase (AMPK) as a central mediator of metformin's metabolic benefits.[3][4] AMPK is a highly conserved serine/threonine protein kinase that functions as a master regulator of cellular energy homeostasis.[5] This guide will provide a detailed technical examination of the mechanisms by which metformin modulates AMPK signaling and the downstream pathways affected.

Core Mechanism: Metformin-Induced AMPK Activation

The prevailing mechanism of metformin-induced AMPK activation involves the drug's impact on cellular energy status, primarily through its action on mitochondria.[1][6]

Inhibition of Mitochondrial Respiratory Chain Complex I

Metformin, being a cation, accumulates within the mitochondrial matrix.[7] This accumulation leads to a mild and transient inhibition of the mitochondrial respiratory chain complex I.[1][8] This inhibition curtails the oxidation of NADH to NAD+, thereby reducing the proton pumping across the inner mitochondrial membrane and consequently, the rate of ATP synthesis.[8]

Alteration of Cellular Energy Charge

The inhibition of mitochondrial respiration leads to a decrease in the cellular ATP-to-AMP ratio.[5][9] A reduction in ATP levels and a concurrent increase in AMP levels are key signals of a low-energy state within the cell.[9][10]

LKB1-Mediated AMPK Phosphorylation

The increase in the cellular AMP:ATP ratio is a critical trigger for the activation of AMPK.[4][11] AMP binds to the regulatory γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by the upstream kinase, Liver Kinase B1 (LKB1).[4][12] Phosphorylation at Thr172 is the canonical step for AMPK activation.[13] Some studies also suggest that metformin can promote the formation of the AMPK αβγ heterotrimeric complex, which enhances its phosphorylation by LKB1.[14]

Downstream Effects of Metformin-Activated AMPK

Once activated, AMPK phosphorylates a multitude of downstream targets, leading to a coordinated cellular response that aims to restore energy balance. This involves the inhibition of anabolic (ATP-consuming) pathways and the activation of catabolic (ATP-producing) pathways.

Regulation of Hepatic Glucose Metabolism

A primary effect of metformin is the reduction of hepatic gluconeogenesis.[1][2] Activated AMPK contributes to this by:

-

Inhibiting Gluconeogenic Gene Expression: AMPK can phosphorylate and regulate the activity of transcription factors and co-activators, such as CRTC2, leading to the downregulation of key gluconeogenic enzymes like Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxylase (PEPCK).[10]

-

Direct Enzyme Regulation: While the direct inhibition of gluconeogenic enzymes by AMPK is debated, the overall shift in cellular energy state contributes to reduced gluconeogenic flux.[15]

Regulation of Lipid Metabolism

Metformin also influences lipid metabolism, primarily through AMPK-mediated pathways:

-

Inhibition of Lipogenesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[3][16] This reduces the production of malonyl-CoA, a key substrate for fatty acid synthesis and an inhibitor of fatty acid oxidation.

-

Stimulation of Fatty Acid Oxidation: By reducing malonyl-CoA levels, the inhibition of ACC by AMPK relieves the suppression of Carnitine Palmitoyltransferase 1 (CPT1), leading to increased fatty acid uptake into mitochondria and subsequent β-oxidation.[3]

Other Downstream Targets

Activated AMPK also modulates other cellular processes, including:

-

Inhibition of mTORC1 Signaling: AMPK can inhibit the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, a key regulator of protein synthesis and cell growth, through the phosphorylation of TSC2 and Raptor.[17][18] This contributes to the energy-conserving effects of metformin.

-

Autophagy Induction: By inhibiting mTORC1, AMPK can promote autophagy, a cellular recycling process that can provide nutrients during times of energy stress.[5]

References

- 1. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Convergence of IPMK and LKB1-AMPK Signaling Pathways on Metformin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. The LKB1/AMPK signaling pathway has tumor suppressor activity in acute myeloid leukemia through the repression of mTOR-dependent oncogenic mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the LKB1/AMPK/HIF-1α Pathway by Metformin to Promote Neovascularisation in Cerebral Ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMPK Activation by Metformin Suppresses Abnormal Extracellular Matrix Remodeling in Adipose Tissue and Ameliorates Insulin Resistance in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Discovery of 1,1-Dimethylbiguanide Hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and chemical synthesis of 1,1-Dimethylbiguanide hydrochloride, a cornerstone therapeutic agent in the management of type 2 diabetes, widely known as metformin. This document details the historical context of its discovery, delves into the primary synthetic routes, provides detailed experimental protocols, and summarizes key quantitative data. Furthermore, it elucidates the principal signaling pathways involved in its mechanism of action through detailed diagrams, offering a valuable resource for researchers, chemists, and pharmacologists in the field of drug development and metabolic disease research.

Discovery and Historical Context

The journey of 1,1-Dimethylbiguanide hydrochloride, or metformin, began with the study of natural products. The plant Galega officinalis (Goat's Rue) was used in folk medicine for centuries to alleviate symptoms now associated with diabetes.[1] In the early 20th century, the active guanidine-based compounds in this plant, such as galegine, were identified but found to be too toxic for clinical use.[1] This led to the synthesis of less toxic biguanide derivatives.

Metformin was first synthesized in 1922 by Emil Werner and James Bell as a product in the synthesis of N,N-dimethylguanidine.[1] However, its therapeutic potential was not immediately recognized. It was not until the 1950s that French diabetologist Jean Sterne investigated the glucose-lowering properties of metformin and other biguanides, ultimately leading to its introduction as a therapeutic agent.

Chemical Synthesis of 1,1-Dimethylbiguanide Hydrochloride

The most common and industrially practiced synthesis of metformin hydrochloride involves a one-pot reaction between dimethylamine hydrochloride and 2-cyanoguanidine (dicyandiamide).[1][2] This method, originally described in 1922, remains the most efficient and widely used approach.[1]

Primary Synthetic Route

The fundamental reaction involves the nucleophilic attack of dimethylamine on the electrophilic nitrile carbon of 2-cyanoguanidine.[2] The reaction is typically carried out by heating the two reactants together.[1]

A common procedure involves dissolving equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine in a suitable solvent, such as toluene, with cooling to create a concentrated solution. An equimolar amount of hydrogen chloride is then slowly added. The reaction is exothermic, causing the mixture to boil. Upon cooling, metformin hydrochloride precipitates out of the solution with a high yield.[1]

An alternative approach involves first preparing the free base of metformin from metformin hydrochloride, which can then be used in subsequent reactions.[3] For instance, metformin free base can be prepared by reacting metformin hydrochloride with a strong base like sodium ethoxide.[3]

Quantitative Data on Synthesis

The synthesis of metformin hydrochloride is known for its high efficiency. The following table summarizes key quantitative data from various reported synthetic methods.

| Parameter | Value | Reference |

| Yield | 96% | [1] |

| 96.3% | [4] | |

| >95% | [5] | |

| Purity | >99.90% | [5] |

| Not less than 98.5% and not more than 101.0% (USP standard) | [6] | |

| Melting Point | 223-226 °C | [7] |

| 232 °C | [] | |

| pKa | 12.4 | [1] |

Experimental Protocols

Synthesis of 1,1-Dimethylbiguanide Hydrochloride

This protocol is a synthesized representation of commonly described methods.

Materials:

-

Dimethylamine hydrochloride

-

2-Cyanoguanidine (Dicyandiamide)

-

Toluene

-

Hydrogen chloride (gas or concentrated solution)

-

Methanol

-

Sodium Methoxide (for an alternative method)

-

Purified water

-

Ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Activated carbon

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine in toluene with cooling to form a concentrated solution.

-

Addition of HCl: Slowly add an equimolar amount of hydrogen chloride. The mixture will begin to boil due to the exothermic nature of the reaction.

-

Precipitation: After the reaction subsides, allow the mixture to cool. Metformin hydrochloride will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration.

-

Purification (Recrystallization):

-

Dissolve the crude metformin hydrochloride in purified water.

-

Add activated carbon and stir for a brief period to decolorize the solution.

-

Filter the solution to remove the activated carbon.

-

Add ethanol (e.g., 80% ethanol) to the filtrate to induce crystallization.[4]

-

Cool the mixture at a low temperature to maximize crystal formation.

-

Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

-

-

Drying: Dry the final product under vacuum to obtain pure 1,1-Dimethylbiguanide hydrochloride.

Alternative Synthesis using Sodium Methoxide

Procedure:

-

Weigh 16.8 g of dicyandiamide and dissolve it in 50 ml of methanol.[4]

-

After stirring, add 9.1 g of dimethylamine.[4]

-

Once dissolved, add 27 g of sodium methoxide.[4]

-

Gradually increase the temperature to 30°C and maintain it for 5 hours with stirring.[4]

-

Monitor the reaction by a suitable method (e.g., ion chromatography) until the dicyandiamide peak disappears.[4]

-

Concentrate the reaction mixture to dryness.[4]

-

Add 50 ml of purified water to the residue and adjust the pH to 3 by adding concentrated hydrochloric acid.[4]

-

Extract the aqueous phase with ethyl acetate. The organic phase can be recovered and reused.[4]

-

Reduce the volume of the aqueous phase by distillation under reduced pressure.[4]

-

Add 180 ml of 80% ethanol to the cooled solution to induce crystallization.[4]

-

Isolate the crystals by filtration and dry to obtain the final product.[4]

Signaling Pathways and Mechanism of Action

The therapeutic effects of metformin are primarily attributed to its ability to lower hepatic glucose production and improve insulin sensitivity in peripheral tissues.[9][10] These effects are mediated through complex signaling pathways, with the activation of AMP-activated protein kinase (AMPK) being a central mechanism.[10][11][12]

AMPK-Dependent Pathway

Metformin inhibits mitochondrial respiratory chain complex I, leading to a decrease in ATP production and an increase in the cellular AMP:ATP ratio.[10][12] This change in the energy status of the cell activates AMPK.[10][12] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of gluconeogenesis and lipogenesis in the liver, and increased glucose uptake in muscle.[10]

Caption: Metformin's AMPK-dependent signaling pathway.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of metformin hydrochloride can be visualized as a series of sequential steps, from the initial reaction to the final pure product.

Caption: General experimental workflow for metformin HCl synthesis.

Conclusion

1,1-Dimethylbiguanide hydrochloride remains a critical tool in the management of type 2 diabetes, a testament to its efficacy and safety profile. Its discovery, rooted in ethnobotanical observations, and its straightforward, high-yielding chemical synthesis have made it one of the most prescribed medications worldwide. Understanding the nuances of its synthesis and the intricacies of its molecular mechanisms of action is paramount for the continued development of novel therapeutics for metabolic disorders. This guide provides a foundational resource for professionals engaged in this important area of research.

References

- 1. Metformin - Wikipedia [en.wikipedia.org]

- 2. Total synthesis of metformin - The Science Snail [sciencesnail.com]

- 3. Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metformin hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN104829495A - A method for preparing metformin hydrochloride with high purity and high yield by two-component solvent - Google Patents [patents.google.com]

- 6. biomedres.us [biomedres.us]

- 7. 1,1-Dimethylbiguanide 97 1115-70-4 [sigmaaldrich.com]

- 9. scispace.com [scispace.com]

- 10. Metformin Mechanism of Action: A Clear Practical Guide [canadianinsulin.com]

- 11. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Metformin in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics (PK) and bioavailability of metformin, a first-line agent for type 2 diabetes, across key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of metformin in these systems is crucial for the translation of nonclinical findings to human clinical trials. This document summarizes quantitative data, details common experimental protocols, and illustrates the critical molecular pathways governing metformin's disposition.

Pharmacokinetic Profiles in Preclinical Species

Metformin exhibits species-specific differences in its pharmacokinetic profile. Its disposition is characterized by incomplete oral absorption, minimal metabolism, and primary elimination via renal excretion. The following sections and tables summarize key pharmacokinetic parameters observed in rat, mouse, and canine models.

Rat Models

In rats, the oral bioavailability of metformin is relatively low, largely due to significant gastrointestinal and hepatic first-pass effects.[1][2] After oral administration, a considerable portion of the dose is subject to metabolism or clearance within the gut wall and liver before reaching systemic circulation.[1] Studies show that metformin's pharmacokinetics are dose-proportional within a range of 50 to 200 mg/kg.[1][2]

Table 1: Pharmacokinetic Parameters of Metformin in Rats

| Dose (mg/kg) | Route | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (h) | t½ (h) | F (%) | Reference |

| 50 | IV | 19.8 | - | - | 2.1 | - | [3] |

| 100 | PO | 17.7 | 4.6 | 2.0 | 2.5 | 29.9 | [1][2] |

| 200 | IV | 87.2 | - | - | 2.5 | - | [3] |

AUC: Area Under the Curve; Cmax: Maximum Concentration; Tmax: Time to Cmax; t½: Half-life; F: Bioavailability; IV: Intravenous; PO: Oral.

Mouse Models

Mouse models are frequently used to study metformin's effects on metabolism and aging. Similar to rats, metformin distributes extensively into tissues like the liver and kidney, achieving concentrations several-fold higher than in plasma.[4] Its penetration into the brain is low, with concentrations around 20% of plasma levels.[4] Some studies have noted gender differences in the steady-state biodistribution of the drug.[4]

Table 2: Pharmacokinetic and Biodistribution Data of Metformin in Mice

| Dose | Route | Parameter | Value | Reference |

| 50 mg/kg | PO | Plasma Cmax | ~7.5 µg/mL | [5][6] |

| 50 mg/kg | PO | Plasma Tmax | ~0.5 h | [5][6] |

| 50 mg/kg | IV | Plasma t½ | ~0.5 h | [5] |

| 4 mg/mL in water | Oral (ad libitum) | Steady-State Plasma Conc. | 2.8-2.9 µg/mL | [4][7] |

| 4 mg/mL in water | Oral (ad libitum) | Liver-to-Plasma Ratio | ~3 | [4][7] |

| 4 mg/mL in water | Oral (ad libitum) | Kidney-to-Plasma Ratio | ~6 | [4][7] |

Canine Models

The pharmacokinetic profile of metformin in dogs shares similarities with that reported in humans, particularly in its general disposition pattern.[8][9] However, studies in dogs reveal high inter-individual variability in serum concentrations.[8][10] The drug exhibits a long half-life and a large volume of distribution, suggesting prolonged redistribution from peripheral tissues.[9]

Table 3: Pharmacokinetic Parameters of Metformin in Dogs

| Dose (mg/kg) | Route | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (h) | t½ (h) | F (%) | Reference |

| ~24.8 | IV | - | - | - | 20.4 ± 4.1 | - | [8] |

| ~19.1 | PO | - | 0.84 ± 0.31 | 2.5 ± 0.4 | - | 31 ± 6 | [8][9] |

Role of Membrane Transporters in Metformin Disposition

Metformin is a hydrophilic cation, and its movement across cellular membranes is highly dependent on carrier-mediated transport. Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) proteins are the primary determinants of its pharmacokinetics.[11][12][13]

-

Absorption (Intestine): Intestinal uptake of metformin is thought to be mediated by OCT3 and the Plasma Membrane Monoamine Transporter (PMAT) located on the luminal side of enterocytes.[14] OCT1 also plays a role in intestinal uptake.[15]

-

Hepatic Uptake (Liver): The liver is a primary site of metformin's action. OCT1 and OCT3 are responsible for transporting metformin from the blood into hepatocytes.[16][17] This uptake is critical for its therapeutic effect of reducing hepatic glucose production.

-

Renal Excretion (Kidney): Elimination is a two-step process in the renal tubules. First, OCT2 transports metformin from the blood into the tubular epithelial cells.[14] Subsequently, MATE1 and MATE2-K mediate its efflux from these cells into the urine for excretion.[18][19][20]

The coordinated action of these transporters is fundamental to metformin's overall disposition.

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable preclinical pharmacokinetic data.

In Vivo Pharmacokinetic Study Protocol

A typical crossover study design is employed to determine key PK parameters, including bioavailability.

-

Animal Models: Healthy adult animals (e.g., Sprague-Dawley rats, C57BL/6 mice, or mixed-breed dogs) are used. Animals are fasted overnight with free access to water before dosing.[21]

-

Dosing:

-

Intravenous (IV): Metformin is administered as a single bolus via a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).

-

Oral (PO): Metformin is administered via oral gavage for rodents or as a tablet/capsule for dogs.

-

-

Study Design: A crossover design is common, where each animal receives both IV and PO doses, separated by a washout period of at least one week to ensure complete drug elimination.[8]

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.[8][22]

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[21]

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters like AUC, Cmax, Tmax, t½, and clearance. Bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying metformin in biological matrices due to its high sensitivity and selectivity.[21][23]

-

Sample Preparation: A simple protein precipitation step is typically sufficient.

-

Thaw plasma samples and vortex.

-

To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., Metformin-d6).[24]

-

Add a precipitating agent like acetonitrile (e.g., 150-300 µL), vortex thoroughly, and centrifuge at high speed (e.g., >16,000 x g) to pellet proteins.[21][24]

-

Transfer the supernatant for injection into the LC-MS/MS system.[24]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity. Specific precursor-to-product ion transitions for metformin and its internal standard are monitored.

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The peak area ratio of metformin to the internal standard is used to determine the concentration in unknown samples.

Conclusion

The pharmacokinetics of metformin in preclinical models are governed by species-specific differences in absorption, distribution, and transporter-mediated renal excretion. Rats exhibit low oral bioavailability due to extensive first-pass effects, while dogs show a disposition pattern more analogous to humans but with high variability. Across all species, the OCT and MATE families of transporters are indispensable for metformin's disposition and are key determinants of its tissue exposure and elimination. The standardized experimental and bioanalytical protocols outlined here are fundamental to acquiring high-quality data that can reliably inform the clinical development of metformin and next-generation biguanides.

References

- 1. Dose-independent pharmacokinetics of metformin in rats: Hepatic and gastrointestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.dongguk.edu [pure.dongguk.edu]

- 3. mdpi.com [mdpi.com]

- 4. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologically based metformin pharmacokinetics model of mice and scale-up to humans for the estimation of concentrations in various tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiologically based metformin pharmacokinetics model of mice and scale-up to humans for the estimation of concentrations in various tissues | PLOS One [journals.plos.org]

- 7. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]

- 8. Pharmacokinetics and oral bioavailability of metformin hydrochloride in healthy mixed-breed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. researchgate.net [researchgate.net]

- 11. Influences of Organic Cation Transporter Polymorphisms on the Population Pharmacokinetics of Metformin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multidrug and toxin extrusion proteins (MATE/SLC47); role in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of organic cation transporter 1 in hepatic and intestinal distribution of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proton Pump Inhibitors Inhibit Metformin Uptake by Organic Cation Transporters (OCTs) | PLOS One [journals.plos.org]

- 17. Role of human organic cation transporter-1 (OCT-1/SLC22A1) in modulating the response to metformin in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Importance of the multidrug and toxin extrusion MATE/SLC47A family to pharmacokinetics, pharmacodynamics/toxicodynamics and pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeted disruption of the multidrug and toxin extrusion 1 (mate1) gene in mice reduces renal secretion of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Loss of multidrug and toxin extrusion 1 (MATE1) is associated with metformin-induced lactic acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Pharmacokinetic-Pharmacodynamic Modeling of Metformin for the Treatment of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. farmaciajournal.com [farmaciajournal.com]

- 24. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of a First-Line Therapeutic: An In-depth Technical Guide to the Uptake and Distribution of 1,1-Dimethylbiguanide HCl (Metformin)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1,1-Dimethylbiguanide HCl, commonly known as metformin, is a cornerstone in the management of type 2 diabetes. Its therapeutic efficacy is fundamentally dependent on its entry into and distribution within target cells. As a hydrophilic cation, metformin's passage across biological membranes is not a simple act of diffusion but a highly regulated process mediated by a specific suite of solute carrier (SLC) transporters. Understanding this journey—from intestinal absorption and hepatic uptake to renal excretion and intracellular localization—is critical for optimizing its therapeutic use and developing novel pharmacological strategies. This guide provides a detailed overview of the transporters involved, quantitative kinetics of uptake, intracellular distribution patterns, and the key signaling pathways activated upon its intracellular accumulation.

Cellular Uptake: The Transporter-Mediated Gateway

Due to its positive charge at physiological pH and low lipophilicity, metformin relies on organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins to cross cellular membranes.[1][2] The tissue-specific expression of these transporters dictates the absorption, primary site of action, and elimination of the drug.[1]

-

Intestinal Absorption: The initial uptake from the gut lumen into enterocytes is primarily mediated by the Plasma Membrane Monoamine Transporter (PMAT, encoded by SLC29A4).[1] Organic Cation Transporter 3 (OCT3, SLC22A3) and OCT1 (SLC22A1) also contribute to intestinal absorption.[1]

-

Hepatic Uptake: The liver is the principal site of metformin's glucose-lowering action.[3] Metformin enters hepatocytes predominantly through OCT1 and, to a lesser extent, OCT3, which are expressed on the basolateral (sinusoidal) membrane of the hepatocytes.[1] The functional activity of OCT1 is essential for the therapeutic effects of metformin; mice lacking OCT1 show significantly reduced hepatic metformin concentration and an abolished glucose-lowering effect.[1][3]

-

Renal Excretion: Metformin is not metabolized and is excreted unchanged in the urine.[1] Its journey into renal epithelial cells from the bloodstream is facilitated by OCT2 (SLC22A2) on the basolateral membrane.[1] Subsequently, it is actively secreted into the urine by MATE1 (SLC47A1) and MATE2-K (SLC47A2) located on the apical membrane of renal proximal tubule cells.[1]

-

Skeletal Muscle and Other Tissues: MATE1 is also expressed in skeletal muscle and may contribute to metformin's distribution in this tissue.[1]

Data Presentation 1: Key Transporters for Metformin

The following table summarizes the primary transporters involved in the cellular uptake and distribution of metformin.

| Transporter | Gene Name | Primary Tissue(s) | Cellular Location | Primary Role |

| OCT1 | SLC22A1 | Liver, Intestine | Basolateral (Hepatocytes) | Hepatic uptake; key for therapeutic action.[1][3] |

| OCT2 | SLC22A2 | Kidney | Basolateral (Renal Tubules) | Renal uptake from blood for excretion.[1][4] |

| OCT3 | SLC22A3 | Liver, Intestine | Basolateral (Hepatocytes), Apical (Enterocytes) | Contributes to hepatic and intestinal uptake.[1] |

| PMAT | SLC29A4 | Intestine | Apical (Enterocytes) | Intestinal absorption from the gut lumen.[1] |

| MATE1 | SLC47A1 | Kidney, Liver, Skeletal Muscle | Apical (Renal Tubules, Bile Canaliculi) | Efflux into urine and bile.[1] |

| MATE2-K | SLC47A2 | Kidney | Apical (Renal Tubules) | Efflux into urine.[1] |

Quantitative Transport Kinetics

The affinity (Kₘ) and maximum transport velocity (Vₘₐₓ) of metformin for its transporters are key parameters that influence its pharmacokinetics. These values can vary depending on the experimental system used (e.g., cell type, expression level).

Data Presentation 2: Quantitative Transport Kinetics of Metformin

This table presents reported kinetic parameters for metformin uptake by its principal transporters. Note that Kₘ (Michaelis constant) represents the substrate concentration at half-maximal transport velocity.

| Transporter | Experimental System | Apparent Kₘ (mM) | Apparent Vₘₐₓ (pmol/mg protein/min) | Reference(s) |

| hOCT1 | CHO cells | 3.1 ± 0.3 | N/A | [5] |

| hOCT2 | CHO cells | 0.6 ± 0.1 | N/A | [5] |

| hOCT2 | HEK-293 cells | 0.735 ± 0.104 | 10,900 ± 717 | [4] |

| hPMAT | MDCK cells | 1.32 | N/A | N/A |

Intracellular Distribution and Accumulation

Once inside the cell, metformin does not distribute uniformly. As a cation, it accumulates in compartments with a negative membrane potential, most notably the mitochondrial matrix.[6] This mitochondrial accumulation is central to its mechanism of action.

-

Cytosolic vs. Mitochondrial Accumulation: Studies using subcellular fractionation have shown that while a significant portion of metformin resides in the cytosol, it is highly concentrated within the mitochondria.[7] In rat liver, the majority of metformin radioactivity (around 78%) is found in the cytosolic fraction, with about 9-10% in the mitochondrial/lysosomal fraction.[7] However, due to the small volume of mitochondria relative to the cytosol, this represents a substantial concentration of the drug within the organelle.

-

Concentration Gradient: Metformin uptake via transporters like OCT1 can lead to intracellular concentrations that are significantly higher than plasma concentrations.[6][8] In OCT1-expressing HEK293 cells incubated with 5 µM metformin, the intracellular concentration reached 268 µM, a more than 50-fold accumulation.[2][6][8]

Data Presentation 3: Intracellular and Subcellular Concentrations of Metformin

The table below summarizes findings on metformin concentrations in various cellular models and compartments.

| Cell Type / Model | External Metformin Conc. | Compartment | Measured Metformin Conc. | Reference(s) |

| HEK-293 (OCT1-expressing) | 5 µM | Whole Cell | 268 ± 11.0 µM | [2][6][8] |

| HEK-293 (Empty Vector) | 5 µM | Whole Cell | 26.4 ± 7.8 µM | [2][6][8] |

| Rat Liver (in vivo) | 50 mg/kg (oral) | Cytosol | ~78% of total cellular drug | [7] |

| Rat Liver (in vivo) | 50 mg/kg (oral) | Mitochondria/Lysosomes | ~9-10% of total cellular drug | [7] |

Experimental Protocols

Protocol: In Vitro Cellular Uptake Assay

This protocol describes a general method for quantifying the uptake of metformin into cultured cells expressing a specific transporter, such as OCT1.

-

Cell Culture:

-

Maintain human embryonic kidney (HEK-293) cells stably transfected with the transporter of interest (e.g., pcDNA5/FRT-OCT1) or an empty vector (EV) as a control.

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 75 µg/mL hygromycin B).[2][6]

-

Grow cells at 37°C in a humidified atmosphere with 5% CO₂.[2][6]

-

Seed cells onto 24-well poly-D-lysine coated plates and grow to >90% confluency.

-

-

Uptake Experiment:

-

Prepare uptake buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4).[6]

-

Prepare a stock solution of radiolabeled [¹⁴C]metformin and dilute it in the uptake buffer to the desired final concentration (e.g., 5 µM).

-

Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.

-

Initiate the uptake by adding the [¹⁴C]metformin-containing buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer to remove extracellular radioactivity.[6]

-

-

Quantification:

-

Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS).[2]

-

Incubate at room temperature for at least 2 hours to ensure complete lysis.

-

Transfer an aliquot of the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

In a parallel set of wells, determine the total protein content per well using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data (expressed as pmol/mg protein/min).

-

Protocol: Subcellular Fractionation by Differential Centrifugation

This protocol provides a general workflow to separate major subcellular compartments to assess metformin distribution.

-

Homogenization:

-

Following in vivo treatment or in vitro incubation with metformin, harvest the tissue or cells.

-

Wash the sample with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet or minced tissue in an ice-cold fractionation buffer (e.g., 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 2 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).[9]

-

Allow the cells to swell on ice for 15-20 minutes.

-

Homogenize the cells using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle until cell lysis is observed under a microscope.[9]

-

-

Differential Centrifugation:

-

Step 1 (Nuclear Fraction): Centrifuge the homogenate at low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.[10][11]

-

Step 2 (Mitochondrial Fraction): Carefully collect the supernatant from Step 1 and transfer it to a new tube. Centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet contains the mitochondria.[9]

-

Step 3 (Microsomal and Cytosolic Fractions): Transfer the supernatant from Step 2 to an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The pellet contains the microsomal fraction (membranes, ER), and the final supernatant is the cytosolic fraction.[11]

-

-

Analysis:

-

Each fraction can be lysed and analyzed for metformin content using appropriate methods, such as liquid chromatography-mass spectrometry (LC-MS) or, if radiolabeled metformin was used, scintillation counting.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for an in vitro metformin cellular uptake assay.

Signaling Pathway Diagrams

The intracellular accumulation of metformin, particularly within mitochondria, initiates a cascade of metabolic signaling events.

Caption: Core signaling pathway of intracellular metformin.

Metformin's inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1) occurs through both AMPK-dependent and AMPK-independent mechanisms. The AMPK-dependent pathway involves the Tuberous Sclerosis Complex (TSC), while AMPK-independent routes can involve the Rag GTPases.[12][13]

Caption: AMPK-dependent and -independent inhibition of mTORC1 by metformin.

References

- 1. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of genetic variation in the organic cation transporter 1 (OCT1) on metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Genetic Variation in the Organic Cation Transporter 2, OCT2, on the Renal Elimination of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Four Cation-Selective Transporters Contribute to Apical Uptake and Accumulation of Metformin in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subcellular distribution of metformin in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1-Transfected Human Embryonic Kidney 293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Subcellular Fractionation [labome.com]

- 12. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]

- 13. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]

The Off-Target Maze: A Technical Guide to Metformin's Secondary Signaling and Unintended Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metformin, a cornerstone in the management of type 2 diabetes for decades, is increasingly recognized for its pleiotropic effects extending beyond glycemic control. While its primary mechanism is often attributed to the activation of AMP-activated protein kinase (AMPK) leading to reduced hepatic gluconeogenesis, a growing body of evidence reveals a complex network of off-target effects and secondary signaling pathways. This technical guide provides an in-depth exploration of these mechanisms, offering a valuable resource for researchers, scientists, and drug development professionals seeking to understand and leverage the multifaceted actions of this biguanide. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades influenced by metformin.

Core Off-Target Mechanisms and Secondary Signaling Pathways

Metformin's influence extends to several key cellular processes, often in an AMPK-independent manner. These include direct mitochondrial inhibition, modulation of the mTOR pathway through various inputs, engagement of lysosomal signaling, and significant alterations to the gut microbiome.

Mitochondrial Complex I Inhibition

The primary molecular target of metformin within the cell is Complex I of the mitochondrial respiratory chain. This inhibition is a key initiating event for many of its downstream effects.

Quantitative Data: Metformin's Inhibition of Mitochondrial Complex I

| Parameter | Value | Cell/System Type | Reference |

| IC50 | ~20 mM | Isolated Mitochondria | [1] |

| IC50 | 19 - 79 mM | Isolated Complex I / Submitochondrial particles | [2] |

| Effective Concentration (in situ) | Micromolar (µM) concentrations | Intact cells | [1] |

Experimental Protocol: Measurement of Mitochondrial Respiration

A common method to assess metformin's effect on mitochondrial function is through high-resolution respirometry, often using a Seahorse XF Analyzer.

-

Cell Seeding: Plate cells of interest (e.g., hepatocytes, muscle cells) in a Seahorse XF cell culture microplate at a predetermined density to achieve 70-80% confluency at the time of the assay.

-

Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.

-

Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

-

Compound Preparation: Prepare a stock solution of metformin in the assay medium. For a dose-response experiment, prepare a range of concentrations.

-

Cell Plate Preparation: On the day of the assay, replace the culture medium with the prepared assay medium and incubate in a non-CO2 incubator at 37°C for 45-60 minutes.

-

Seahorse XF Assay:

-

Load the sensor cartridge with the metformin solutions and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) into the appropriate injection ports.

-

Calibrate the instrument.

-

Run the "Cell Mito Stress Test" protocol. The instrument measures the oxygen consumption rate (OCR) in real-time, before and after the injection of metformin and the inhibitors.

-

-

Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity. The effect of metformin is determined by comparing these parameters in treated versus untreated cells.[3][4][5][6][7]

Regulation of the mTORC1 Signaling Pathway

Metformin inhibits the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. This inhibition occurs through both AMPK-dependent and AMPK-independent mechanisms.

a) AMPK-Dependent Inhibition of mTORC1

Activated AMPK phosphorylates and activates the Tuberous Sclerosis Complex (TSC) 1/2, which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. AMPK can also directly phosphorylate Raptor, a component of mTORC1, leading to its inhibition.[8]

b) AMPK-Independent Inhibition of mTORC1

-

REDD1-Mediated Inhibition: Metformin can induce the expression of the stress-response protein REDD1 (Regulated in Development and DNA Damage Response 1) in a p53-dependent manner.[9][10] REDD1, in turn, activates the TSC1/2 complex, leading to mTORC1 inhibition.[9]

-

Rag GTPase-Dependent Inhibition: Metformin can inhibit mTORC1 signaling independently of AMPK and TSC1/2 by a mechanism involving the Rag GTPases.[11] This pathway is crucial for sensing amino acid availability and activating mTORC1 at the lysosomal surface.

Quantitative Data: Metformin's Effect on mTORC1 Signaling

| Target | Effect | Cell Type | Metformin Concentration | Fold/Percentage Change | Reference |

| S6K1 Phosphorylation | Inhibition | Mouse Liver | 200-250 mg/kg | Strong suppression | [12] |

| S6 Ribosomal Protein Phosphorylation | Inhibition | LNCaP cells | 5 mmol/L | Strong decrease | [9] |

| REDD1 mRNA Expression | Induction | LNCaP cells | 5 mmol/L | Marked increase from 4 to 24 hours | [9] |

| REDD1 Protein Expression | Induction | LNCaP, MCF7, A549 cells | 5 mmol/L | Increased expression | [9][13] |

Experimental Protocol: Western Blot Analysis of mTORC1 Pathway Activation

Western blotting is a standard technique to quantify the phosphorylation status of key proteins in the mTORC1 pathway.

-

Cell Treatment and Lysis:

-

Treat cultured cells with metformin at the desired concentrations and for the specified duration.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 pathway proteins (e.g., p-AMPKα (Thr172), AMPKα, p-S6K1 (Thr389), S6K1, p-S6, S6, REDD1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[14][15][16][17][18][19][20][21][22]

-

Lysosomal Signaling Pathway

Recent evidence has unveiled a novel mechanism of metformin action involving the lysosome. Metformin has been shown to bind to PEN2, a subunit of the γ-secretase complex on the lysosomal membrane. This interaction leads to the inhibition of the vacuolar H+-ATPase (v-ATPase), which in turn activates AMPK.

Experimental Workflow: Investigating Lysosomal Signaling

Studies in this area often involve a combination of techniques including:

-

Photoaffinity Labeling: To identify direct binding partners of metformin, a photoactive metformin probe can be synthesized and used in cell lysates. Upon UV irradiation, the probe covalently crosslinks to its binding partners, which can then be identified by mass spectrometry.

-

Co-immunoprecipitation: To study protein-protein interactions, such as between PEN2 and ATP6AP1 (a subunit of v-ATPase), cells are lysed and an antibody against one of the proteins is used to pull down the protein and its interacting partners. The presence of the other protein in the immunoprecipitate is then detected by western blotting.

-

v-ATPase Activity Assays: The activity of the v-ATPase can be measured by monitoring the acidification of lysosomes using pH-sensitive fluorescent dyes.

-

Gene Knockout/Knockdown: To confirm the role of specific proteins in the pathway, techniques like CRISPR-Cas9 or siRNA can be used to eliminate or reduce the expression of genes such as PEN2. The effect of metformin on AMPK activation is then assessed in these modified cells.

Alterations in the Gut Microbiome

Metformin significantly alters the composition and function of the gut microbiota, which is now considered a key contributor to its therapeutic effects.

Quantitative Data: Metformin's Impact on Gut Microbiota Composition

| Bacterial Genus/Species | Effect of Metformin | Study Population | Duration | Reference |

| Escherichia / Shigella | Increase | Healthy individuals, Type 2 Diabetes patients | 6 and 12 months | [12][23][24] |

| Intestinibacter bartlettii | Decrease | Type 2 Diabetes patients | 6 and 12 months | [12][23] |

| Akkermansia muciniphila | Increase | Type 2 Diabetes patients | 4 months | [24] |

| Bifidobacterium | Increase | Healthy individuals | 18 weeks | [14] |

| Roseburia | Decrease | Type 2 Diabetes patients | 12 months | [12] |

| Short-Chain Fatty Acids (SCFAs) (Butyrate, Acetate) | Increase | Type 2 Diabetes patients | 6 months | [12] |

Experimental Protocol: 16S rRNA Gene Sequencing for Gut Microbiota Analysis

16S rRNA gene sequencing is a standard method for profiling the composition of the gut microbiota.

-

Fecal Sample Collection and DNA Extraction:

-

Collect fecal samples from subjects before and after metformin treatment.

-

Extract microbial DNA from the samples using a commercially available kit (e.g., PowerSoil DNA Isolation Kit).

-

-

PCR Amplification:

-

Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the PCR amplicons.

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.

-

Assign a taxonomic classification to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).

-

Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa between treatment groups.[25][26][27][28][29]

-

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

The off-target effects and secondary signaling pathways of metformin are extensive and complex, offering a rich field for further investigation and therapeutic exploitation. From its foundational role as a mitochondrial inhibitor to its nuanced regulation of mTORC1, its newly discovered interactions at the lysosome, and its profound impact on the gut microbiome, metformin's mechanisms of action are far from simple. This technical guide provides a framework for understanding these multifaceted effects, offering researchers and drug development professionals the necessary background, quantitative data, and experimental methodologies to explore the full potential of this remarkable drug. A deeper comprehension of these pathways will not only refine our understanding of metformin's current clinical applications but also pave the way for novel therapeutic strategies targeting a wide range of diseases.

References

- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of mTORC1 through ATF4-induced REDD1 and Sestrin2 expression by Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK Activation by Metformin Suppresses Abnormal Extracellular Matrix Remodeling in Adipose Tissue and Ameliorates Insulin Resistance in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

- 8. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metformin Affects Gut Microbiome Composition and Function and Circulating Short-Chain Fatty Acids: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]

- 19. Current status and frontier tracking of clinical trials on Metformin for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 16S rRNA Sequencing and Metagenomics Study of Gut Microbiota: Implications of BDB on Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]

- 27. Metformin Alters Gut Microbiota of Healthy Mice: Implication for Its Potential Role in Gut Microbiota Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Gut Microbiota in T2DM Patients with Microvascular Complications: A 16S rRNA Sequencing Study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Integrated 16S rRNA Sequencing, Metagenomics, and Metabolomics to Characterize Gut Microbial Composition, Function, and Fecal Metabolic Phenotype in Non-obese Type 2 Diabetic Goto-Kakizaki Rats [frontiersin.org]

An In-depth Technical Guide to the Solubility and Stability of 1,1-Dimethylbiguanide HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,1-Dimethylbiguanide hydrochloride (metformin HCl), a widely used medication for the management of type 2 diabetes. Understanding these fundamental physicochemical properties is critical for the development of robust and effective pharmaceutical formulations. This document details quantitative solubility in various solvents, stability under stress conditions, and the primary degradation pathways. Detailed experimental protocols and visual representations of workflows and chemical transformations are provided to support research and development activities.

Solubility of 1,1-Dimethylbiguanide HCl

This compound is a hydrophilic molecule, a characteristic that dictates its solubility profile. It is freely soluble in water, slightly soluble in ethanol, and practically insoluble in non-polar organic solvents such as acetone, ether, and chloroform.[1][2]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents and binary solvent mixtures across a range of temperatures. The following tables summarize the available quantitative data, providing a valuable resource for formulation development.

Table 1: Solubility of this compound in Pure Solvents

| Solvent | Temperature (K) | Solubility (mole fraction, x₁) | Solubility ( g/100 g solvent) |

| Water | 283.15 | 0.07685 | 46.21 |

| 288.15 | 0.08153 | 49.52 | |

| 293.15 | 0.08642 | 53.01 | |

| 298.15 | 0.09153 | 56.71 | |

| 303.15 | 0.09687 | 60.65 | |

| 308.15 | 0.1024 | 64.84 | |

| 313.15 | 0.1082 | 69.31 | |

| 318.15 | 0.1143 | 74.08 | |

| 323.15 | 0.1206 | 79.18 | |

| Methanol | 283.15 | 0.01532 | 7.92 |

| 298.15 | 0.01987 | 10.53 | |

| 313.15 | 0.02534 | 13.73 | |

| 323.15 | 0.02965 | 16.35 | |

| Ethanol | 283.15 | 0.00312 | 2.37 |

| 298.15 | 0.00398 | 3.06 | |

| 313.15 | 0.00501 | 3.89 | |

| 323.15 | 0.00589 | 4.61 |

Data compiled from studies by Yu et al. (2022) and others.[3][4][5][6][7]

Table 2: Solubility of this compound in Water at Various pH Values

| Aqueous Medium | pH | Solubility (mg/mL) |

| 0.1 N HCl | ~1.2 | >100 |

| Phosphate Buffer | 4.5 | >100 |

| Water | 4.6 | 425.56 ± 13.44 |

| Phosphate Buffer | 6.8 | 348.27 ± 15.46 |

| Phosphate Buffer | 9.5 | >100 |

Data from Biowaiver Monograph for Metformin Hydrochloride.[8]

Stability of this compound

The stability of this compound is a critical factor in ensuring the safety and efficacy of its pharmaceutical formulations. It is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and exposure to heat and light.

Degradation Pathways

Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, have identified the primary degradation pathways and products of this compound.[1][9][10][11][12]

-

Acid Hydrolysis: The drug shows some degradation under acidic conditions.

-

Alkaline Hydrolysis: this compound is particularly labile in alkaline solutions, showing significant degradation.

-

Oxidative Degradation: It is susceptible to oxidation, leading to the formation of several degradation products.

-

Thermal Degradation: Exposure to high temperatures can induce degradation.

-

Photodegradation: The molecule can degrade upon exposure to light.

Table 3: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |

| Acid Hydrolysis | 3N HCl | 90 min | Room Temp. | 12.79 |

| Alkaline Hydrolysis | 0.1N NaOH | 90 min | Room Temp. | 11.95 |

| Oxidative Degradation | Hydrogen Peroxide | 15 min | Room Temp. | 12.65 |

| Thermal Degradation | Dry Heat | 48 hrs | 70°C | 20.94 |

| Photolytic Degradation | UV Light | 6 hrs | Room Temp. | 14.36 |

Data from Narasimha Rao et al. (2013).[11]

Major Degradation Products

Several degradation products of this compound have been identified through stability-indicating analytical methods. The primary degradation products include:

-

Guanylurea

-

1-Methylbiguanide

-

1,3,5-Triazine-2,4,6-triamine (Melamine)

-

Dimethylamine

The formation of these products is dependent on the specific stress conditions applied.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of solubility and stability.

Solubility Determination by Gravimetric Method

The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound.[13][14][15][16]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Immediately filter the solution through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

-

Solvent Evaporation and Weighing:

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer a precise volume of the clear filtrate into the pre-weighed dish.

-

Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature that does not degrade the solute).

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it accurately.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

The solubility is calculated based on the mass of the residue (solute) and the volume of the filtrate taken.

-

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.[17][18][19]

Methodology:

-

Chromatographic System:

-

Column: A C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 232 nm).

-

-

Standard and Sample Preparation:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., water or mobile phase).

-

Prepare working standard solutions by diluting the stock solution.

-

For stability samples, dissolve or dilute the sample in the same solvent to a known concentration.

-

-

Forced Degradation Study:

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) at an elevated temperature.

-

Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug to dry heat in an oven.

-

Photolytic Degradation: Expose the drug solution or solid to UV light.

-

Neutralize the acidic and basic samples before injection.

-

-

Analysis:

-

Inject the standard solutions, the unstressed sample solution, and the stressed sample solutions into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug.

-

-

Method Validation:

-

Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and stability.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Forced Degradation Stability Study.

Chemical Structures and Degradation Pathway

The following diagram illustrates the chemical structure of this compound and its major degradation products.

Caption: Major Degradation Products of this compound.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. news-medical.net [news-medical.net]

- 3. Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Solubility Measurement and Data Correlation of Metformin Hydrochloride in Four Aqueous Binary Solvents and Three Pure Solvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fip.org [fip.org]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. database.ich.org [database.ich.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. scribd.com [scribd.com]

- 16. Principle and Steps Involved in Gravimetric Analysis | Pharmaguideline [pharmaguideline.com]

- 17. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijbpas.com [ijbpas.com]

- 19. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]

Historical perspective on the development of biguanides in research

An In-depth Technical Guide on the Historical Development of Biguanides in Research

Introduction

The biguanide class of drugs, with metformin as its leading contemporary example, represents a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides a comprehensive historical perspective on the research and development of biguanides, tracing their origins from herbal medicine to their synthesis, clinical evaluation, and the elucidation of their complex molecular mechanisms. The journey of biguanides is a compelling narrative of rediscovery, scientific rigor, and evolving understanding of metabolic regulation, offering valuable insights for researchers, scientists, and drug development professionals.

Herbal Origins and the Discovery of Guanidine

The story of biguanides begins centuries ago with the traditional use of the plant Galega officinalis, commonly known as Goat's Rue or French lilac.[1][3][4] Since the medieval era, it was used in European folk medicine to treat various ailments, including the symptoms of what is now recognized as diabetes, such as polyuria.[5][6]

In the late 19th and early 20th centuries, scientific investigation into the plant's properties began. Chemical studies revealed that Galega officinalis was rich in guanidine and its derivatives, such as galegine.[7][8][9][10] A pivotal moment came in 1918 when Watanabe demonstrated that guanidine itself could lower blood glucose levels in animals.[6][8] This discovery spurred the chemical synthesis of related, less toxic compounds, setting the stage for the development of the biguanide drug class.[4]

Early Synthesis and Initial Investigations

Inspired by the glucose-lowering properties of guanidine, chemists began synthesizing derivatives. The term "biguanide" itself refers to a structure of two linked guanidine molecules.[11]

-

Synthalins: In the 1920s, less toxic guanidine derivatives, Synthalin A and Synthalin B, were synthesized and used for diabetes treatment. However, their use was curtailed due to significant toxicity and the concurrent discovery and increasing availability of insulin.[4]

-

Metformin Synthesis: Metformin (N,N-dimethylbiguanide) was first described in the scientific literature in 1922 by Emil Werner and James Bell in Dublin as a product in the synthesis of N,N-dimethylguanidine.[3][6]

-

First Evidence of Hypoglycemic Activity: In 1929, the German researchers Slotta and Tschesche discovered metformin's sugar-lowering action in rabbits, noting it was the most potent biguanide analog they studied.[3][5] Despite this finding, the potency was considered insufficient for clinical development at the time, and the research was not pursued further.[6]

The focus on insulin therapy overshadowed these early discoveries, and biguanides were largely forgotten for nearly two decades.[1]

Rediscovery and Clinical Introduction: The Divergent Paths of Phenformin and Metformin

Interest in biguanides was rekindled in the 1940s during the search for antimalarial agents.[1][2] The antimalarial drug proguanil, a guanidine derivative, was noted to have glucose-lowering effects in animal studies.[1] This observation led to a re-evaluation of biguanides for diabetes.

The French physician Jean Sterne was instrumental in this revival.[1][2][3] In 1957, he published the first report on the clinical use of metformin for the treatment of diabetes.[1][2][5] Around the same time, other biguanides, phenformin and buformin, were also introduced.[4][6]

The Rise and Fall of Phenformin and Buformin

Phenformin, in particular, gained popularity worldwide, especially in the USA, as it was perceived to have greater glucose-lowering efficacy than metformin.[1][6] However, its use was associated with a significant and often fatal side effect: lactic acidosis.[4][12] The incidence of lactic acidosis with phenformin was estimated at 40–64 cases per 100,000 patient-years.[13] Due to this high risk, phenformin and buformin were withdrawn from the market in the United States and most other countries in the late 1970s.[4][6][14]

The Survival and Ascendancy of Metformin

Metformin's reputation was tarnished by its association with the other biguanides.[1][2] However, accumulating clinical experience suggested a more favorable safety profile.[1] Key pharmacokinetic differences were identified that distinguished metformin from phenformin, contributing to its lower risk of lactic acidosis.[1] The landmark United Kingdom Prospective Diabetes Study (UKPDS), which reported its findings in 1998, was a critical turning point.[2][14] The study demonstrated that metformin treatment in overweight patients with type 2 diabetes not only improved glycemic control but also led to long-term cardiovascular benefits, providing a strong rationale for its use as a first-line therapy.[2] Following intensive review, metformin was approved for use in the USA in 1995 and has since become the most widely prescribed oral antidiabetic agent globally.[1][2][14][15]

Quantitative Data: A Comparative Overview of Biguanides

The distinct clinical profiles of metformin and phenformin are rooted in their different pharmacokinetic and pharmacodynamic properties.

Table 1: Comparative Pharmacokinetics of Metformin and Phenformin

| Parameter | Metformin | Phenformin | Reference(s) |

| Oral Bioavailability | 50-60% (fasting) | ~50% | [3] |

| Plasma Protein Binding | Negligible | Significant | [3],[1] |

| Metabolism | Not metabolized by the liver | Partially metabolized by the liver (CYP2D6) | [3],[5] |

| Primary Excretion | Unchanged in urine via kidneys | ~66% unchanged, ~33% as metabolites in urine | [3],[5] |

| Elimination Half-life | ~6.2 hours (plasma) | ~3.2 hours (excretion) | [3],[5] |

| Peak Plasma Conc. (Cmax) | 1-3 hours (immediate release) | Not specified | [3] |

| Volume of Distribution | Very high (300-1000 L) | Not specified | [3] |

Table 2: Comparative Clinical and Safety Data

| Parameter | Metformin | Phenformin | Reference(s) |

| Primary Therapeutic Use | First-line for Type 2 Diabetes | Withdrawn from market | [3],[4] |

| Risk of Lactic Acidosis | Very rare | High, led to withdrawal | [12],[13] |

| Effect on Body Weight | Neutral or slight reduction | Neutral or slight reduction | [1] |

| Risk of Hypoglycemia | Low | Low | [5] |